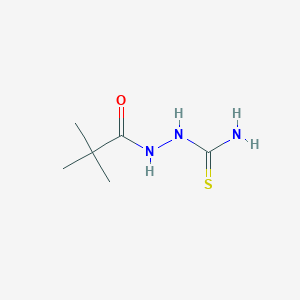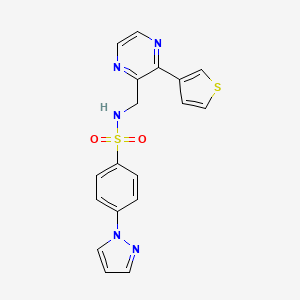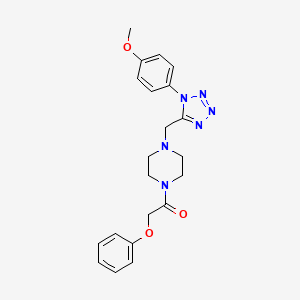
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid, also known as DIBO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid is not yet fully understood. However, studies suggest that 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid exerts its therapeutic effects by inhibiting various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer development. 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been found to have various biochemical and physiological effects. In cancer cells, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid induces oxidative stress, leading to apoptosis. 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid also inhibits the production of pro-inflammatory cytokines, reducing inflammation. In neurodegenerative disorders, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid in lab experiments is its potential therapeutic properties in various diseases. 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid research. One potential direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential therapeutic properties in other diseases, such as autoimmune disorders. Additionally, the development of more soluble forms of 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid could improve its bioavailability and efficacy in future research.
Métodos De Síntesis
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid can be synthesized through a multi-step process starting from commercially available 3,7-dimethylphthalide. The synthesis involves several reactions, including oxidation, reduction, and amidation, resulting in the formation of 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid as a white crystalline powder.
Aplicaciones Científicas De Investigación
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Inflammation plays a crucial role in the pathogenesis of many diseases, and 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-[(3,7-dimethyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-3-4-13-10-19(2,25-17(23)15(13)9-11)18(24)20-14-7-5-12(6-8-14)16(21)22/h3-9H,10H2,1-2H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJWDCEVYCTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)(C)C(=O)NC3=CC=C(C=C3)C(=O)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]-](/img/no-structure.png)


![N~4~-(3-chlorophenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2649872.png)


![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B2649877.png)
![N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2649878.png)


![2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2649885.png)

![2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide](/img/structure/B2649888.png)